N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide
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Overview
Description
N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromopyridine moiety, a sulfonyl group, and a methanesulfonyl group attached to a benzamide structure, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the bromopyridine.
Methanesulfonylation: The attachment of a methanesulfonyl group to the benzamide structure.
Each step requires specific reagents and conditions, such as the use of bromine for bromination, sulfonyl chloride for sulfonylation, and methanesulfonyl chloride for methanesulfonylation. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures would be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl and methanesulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromopyridine moiety may also play a role in binding to specific sites on the target molecules, affecting their function and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide
- N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide
Uniqueness
N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(6-bromopyridin-3-yl)sulfonyl-4-methyl-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O5S2/c1-9-3-4-10(7-12(9)23(2,19)20)14(18)17-24(21,22)11-5-6-13(15)16-8-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWRKKCFSCKPCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Br)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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